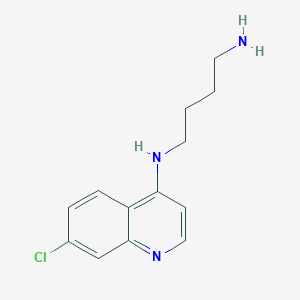

4-(4-Aminobutyl)amino-7-chloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-(7-chloroquinolin-4-yl)butane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c14-10-3-4-11-12(16-7-2-1-6-15)5-8-17-13(11)9-10/h3-5,8-9H,1-2,6-7,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVQKRXTOFYZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472238 | |

| Record name | 4-(4-Aminobutyl)amino-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53186-45-1 | |

| Record name | 4-(4-Aminobutyl)amino-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivative Methodologies for 4 4 Aminobutyl Amino 7 Chloroquinoline Analogues

Synthetic Routes to 4-Amino-7-chloroquinoline Core Structures

The construction of the fundamental 4-amino-7-chloroquinoline ring system can be achieved through several established synthetic strategies. These methods primarily involve forming the quinoline (B57606) ring through cyclization reactions or by modifying a pre-existing quinoline structure.

Condensation Reactions

Condensation reactions are a primary method for constructing the quinoline core from acyclic precursors. These routes typically involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by a cyclization step.

One common approach starts with a substituted aniline, such as 3-chloroaniline (B41212). In one pathway, 3-chloroaniline is reacted with ethoxymethylenemalonic ester. The resulting intermediate, (3-chloroanilino)-methylenemalonic ester, undergoes high-temperature thermal cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. chemicalbook.com Subsequent hydrolysis and decarboxylation yield 7-chloro-4-hydroxyquinoline, which can then be chlorinated to produce the key intermediate, 4,7-dichloroquinoline (B193633). chemicalbook.com

Another variation involves the condensation of 3-bromoaniline (B18343) with Meldrum's acid and trimethyl orthoformate to produce an enamine intermediate. nih.gov This intermediate is then cyclized, often with microwave acceleration, to give the 4-hydroxy-7-bromoquinoline core, which is subsequently chlorinated. nih.gov A similar strategy reacts 3-chloroaniline with the diethyl ester of oxaloacetic acid, which upon heating, cyclizes to the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid. chemicalbook.com

A different type of condensation involves the reaction of an amine with a chloro-1,2,3,4-tetrahydroquinolin-4-one in the presence of a ruthenium-based catalyst, which facilitates both condensation and subsequent aromatization to yield the 4-amino-chloroquinoline product. google.com

Table 1: Examples of Condensation Reactions for Quinoline Core Synthesis

| Aniline Derivative | Condensation Partner | Key Intermediate | Reference |

|---|---|---|---|

| 3-Chloroaniline | Ethoxymethylenemalonic ester | 7-Chloro-4-hydroxyquinoline | chemicalbook.com |

| 3-Bromoaniline | Meldrum's acid / Trimethyl orthoformate | 7-Bromo-4-hydroxyquinoline | nih.gov |

| 3-Chloroaniline | Diethyl ester of oxaloacetic acid | 7-Chloro-4-hydroxyquinoline-2-carboxylic acid | chemicalbook.com |

Nucleophilic Aromatic Substitution Reactions

The most prevalent and direct method for introducing the amino side chain at the C4 position is through a nucleophilic aromatic substitution (SNAr) reaction. nih.govfrontiersin.org This strategy utilizes 4,7-dichloroquinoline as the starting material, where the chlorine atom at the 4-position is significantly more reactive towards nucleophilic attack than the one at the 7-position. mdpi.com

The reaction involves the direct coupling of 4,7-dichloroquinoline with a suitable amine, such as 1,4-diaminobutane (B46682) (putrescine), to yield 4-(4-aminobutyl)amino-7-chloroquinoline. nih.govscielo.br The reaction conditions can be varied, with protocols using conventional heating in solvents like alcohol or DMF, often at temperatures above 120°C. nih.govfrontiersin.org In some cases, the reaction is performed using an excess of the diamine, which also acts as the solvent. scielo.br

To improve reaction efficiency and yield, various modifications to the SNAr protocol have been developed. These include the use of bases like triethylamine (B128534) or carbonates, or catalysis with Brønsted or Lewis acids. nih.gov Furthermore, modern techniques such as microwave irradiation and ultrasound have been employed to shorten reaction times and improve yields, with microwave-assisted synthesis in DMSO being particularly effective. nih.gov This SNAr reaction is the key step in the synthesis of Chloroquine (B1663885), where 4,7-dichloroquinoline is reacted with 4-diethylamino-1-methylbutylamine. chemicalbook.comstackexchange.com

Table 2: Conditions for SNAr Attachment of Amines to 4,7-Dichloroquinoline

| Method | Conditions | Typical Solvents | Reference |

|---|---|---|---|

| Conventional Heating | T > 120°C, t > 24 h | Alcohol, DMF, or excess amine | nih.govfrontiersin.org |

| Base-Assisted | Use of triethylamine or carbonates | - | nih.gov |

| Acid-Catalyzed | Use of HCl or Lewis acids (for anilines) | - | nih.gov |

| Microwave Irradiation | 140-180°C, 20-30 min | DMSO, Ethanol | nih.gov |

| Ultrasound | - | - | nih.gov |

Derivatization Strategies for Aminobutyl Side Chains

Modification of the aminobutyl side chain of this compound is a common strategy to develop new analogues. These modifications aim to alter the molecule's physicochemical properties and biological activity by introducing new functional groups, heterocyclic systems, or other pharmacophores.

Incorporation of Alkylamine Moieties

Further functionalization of the terminal primary amine of the side chain is a straightforward method for creating diversity. This can be achieved through reductive amination or direct alkylation. For instance, a parallel synthesis approach involves reacting an N-(7-chloro-4-quinolyl)-diaminopropane intermediate with various aldehydes, followed by reduction of the resulting imine with sodium borohydride (B1222165) (NaBH₄) to introduce a range of alkyl substituents on the terminal nitrogen. researchgate.net

Direct alkylation is also employed. The reaction of N-(7-chloro-4-quinolyl)-1,2-diaminoethane with ethyl bromide in the presence of cesium carbonate (Cs₂CO₃) can yield a mixture of the desired secondary and tertiary amines at the terminal position. nih.gov Another method involves a two-step process where the primary amine is first formylated using ethyl formate, and the resulting formamide (B127407) is subsequently reduced with lithium aluminum hydride (LiAlH₄) to yield the methylated secondary amine. mdpi.com

Functionalization with Heterocyclic Systems

Attaching heterocyclic rings to the side chain can introduce new interaction points for biological targets and significantly alter the molecule's properties. Various heterocyclic systems have been incorporated into the 4-amino-7-chloroquinoline framework.

For example, new derivatives have been synthesized by modifying the terminal amino group with 2-imino-thiazolidin-4-one and 1H-pyrrol-2,5-dione systems. scielo.br Another approach involves a multi-step synthesis to create hybrid compounds that feature a substituted 2-pyrazoline (B94618) moiety attached to the 4-aminoquinoline (B48711) core via an amino-chalcone intermediate. nih.govresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, has been used to link a 1,2,3-triazole ring to the quinoline core, demonstrating a versatile method for creating complex hybrids. mdpi.com

Hybridization with Other Pharmacophores

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This strategy aims to produce compounds with improved activity, dual modes of action, or the ability to overcome drug resistance. mdpi.com The 4-amino-7-chloroquinoline scaffold has been successfully hybridized with a variety of other pharmacologically active moieties.

Examples of this strategy include the synthesis of hybrids combining the 7-chloroquinoline (B30040) structure with benzimidazole (B57391), another important heterocyclic pharmacophore. mdpi.com Other work has focused on linking the 4-aminoquinoline scaffold to pyrano[2,3-c]pyrazole derivatives via an ethyl linker. nih.gov The goal of creating these "double-drugs" or hybrid molecules is to direct multiple active units to a specific biological target. researchgate.net This has led to the development of numerous conjugates, including those with chalcones, which are evaluated for their potential to combat resistant pathogens. researchgate.net

Pyrimidine-Based Hybrids

The synthesis of hybrids combining the 4-aminoquinoline core with a pyrimidine (B1678525) ring is a well-established strategy. A common synthetic route involves a multi-step process. The initial step is the reaction of commercially available 4,7-dichloroquinoline with an excess of a diaminoalkane, such as 1,4-diaminobutane, through a nucleophilic aromatic substitution (SNAr) reaction. This typically occurs under neat conditions to yield the key intermediate, N-(7-chloroquinolin-4-yl)butane-1,4-diamine, which possesses a free terminal amino group.

In the subsequent step, this intermediate is reacted with a dichlorinated pyrimidine, such as 2,4-dichloro-6-methylpyrimidine. This reaction can lead to the formation of two different regioisomers. These hybrid compounds are of significant interest for their potential biological activities.

Table 1: Synthesis Scheme for 4-Aminoquinoline-Pyrimidine Hybrids

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|---|

| 1 | 4,7-Dichloroquinoline | 1,4-Diaminobutane | Neat, heat | N-(7-chloroquinolin-4-yl)butane-1,4-diamine |

| 2 | N-(7-chloroquinolin-4-yl)butane-1,4-diamine | 2,4-Dichloro-6-methylpyrimidine | - | 4-Aminoquinoline-pyrimidine hybrid |

Pyrazolopyrimidine-Based Hybrids

While direct synthetic routes for creating pyrazolopyrimidine hybrids specifically from this compound were not prominently detailed in the reviewed literature, methodologies for synthesizing related pyrazoline hybrids have been described. nih.gov This approach suggests a potential pathway for creating similar fused-ring system conjugates.

The synthesis of 2-pyrazoline hybrids involves a cyclocondensation reaction. nih.gov This process begins with the preparation of chalcone (B49325) precursors that incorporate the 7-chloro-4-aminoquinoline nucleus. These chalcones, which are α,β-unsaturated ketones, are then reacted with hydrazine (B178648) derivatives to induce cyclization, forming the five-membered pyrazoline ring. The reaction conditions for these cyclocondensations can vary depending on the specific substituents on the aryl ring of the chalcone precursor. nih.gov

Triazole-Tethered Conjugates

The integration of a 1,2,3-triazole ring as a linker is a popular and efficient strategy for creating conjugates of 4-amino-7-chloroquinoline. The primary method employed is the Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as a "click chemistry" reaction. nih.gov

This synthesis involves two key precursors: an azide (B81097) derivative and a terminal alkyne. Typically, the 4-amino-7-chloroquinoline moiety is converted into an azide. For instance, 2-azido-N-(7-chloroquinolin-4-ylaminoalkyl)acetamides can be prepared and then reacted with various terminal alkynes. nih.gov The cycloaddition is catalyzed by a copper(I) source, which can be CuSO₄ with a reducing agent like sodium ascorbate, in a solvent system such as t-butanol and water. mdpi.com This reaction is highly efficient and regioselective, yielding 1,4-disubstituted triazole-tethered conjugates in good yields. nih.gov

Table 2: Click Chemistry Synthesis of Triazole Conjugates

| Precursor 1 | Precursor 2 | Catalyst System | Solvent | Product |

|---|---|---|---|---|

| Azide-functionalized 4-amino-7-chloroquinoline | Terminal Alkyne | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 1,2,3-Triazole-tethered conjugate |

Cinnamoyl and Clotrimazole Conjugates

Cinnamoyl Hybrids (Chalcones): Cinnamoyl derivatives, also known as chalcones, have been synthesized from 4-aminoquinoline precursors. One method involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) derivative with a substituted benzaldehyde. For example, 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone can be reacted with various benzaldehydes to yield the target chalcones. mdpi.com Another approach involves organometallic intermediates; a magnesium derivative of 7-chloroquinoline can be reacted with trans-cinnamaldehyde to produce an allyl alcohol, which is subsequently oxidized using a reagent like Dess-Martin periodinane (DMP) to form the corresponding chalcone. durham.ac.uk

Clotrimazole Conjugates: A unique class of hybrid molecules has been developed by combining the 4-aminoquinoline pharmacophore with a clotrimazole-like moiety, which is characterized by a polyarylmethyl group. nih.gov This hybridization strategy aims to merge the distinct properties of both parent structures into a single molecule. nih.gov The synthesis of these conjugates results in potent antimalarial agents, demonstrating the utility of combining these specific pharmacophores. nih.gov

Ferrocene-Quinoline Analogues

The synthesis of organometallic analogues involving the conjugation of ferrocene (B1249389) to the 4-amino-7-chloroquinoline scaffold has been explored to create novel hybrid agents. nih.govresearchgate.net One effective method for linking these two moieties is through a 1,2,3-triazole ring, utilizing the click chemistry approach described previously. researchgate.net

In this synthetic scheme, one of the parent molecules (either the quinoline or the ferrocene) is functionalized with a terminal alkyne, while the other is converted into an azide derivative. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction efficiently joins the two fragments. researchgate.net This methodology has been used to prepare both O-alkylated quinoline and N-alkylated 4-quinolone derivatives attached to the ferrocene moiety. researchgate.net The resulting conjugates have been evaluated for their electrochemical and biological properties. nih.gov

Anthranilic Acid-Derived Hybrids

Hybrids derived from anthranilic acid (2-aminobenzoic acid) and this compound have been synthesized through several methodologies. A primary strategy involves a coupling reaction to form an amide bond. nih.gov This is typically achieved by reacting N-protected anthranilic acid with N1-(7-chloroquinolin-4-yl)butane-1,4-diamine. nih.gov

Another approach utilizes a 1,3,4-oxadiazole (B1194373) ring as a stable linker between the two parent scaffolds. nih.gov In this multi-step synthesis, the anthranilic acid and the 4-amino-7-chloroquinoline building blocks are prepared separately and then joined. The key reaction is a nucleophilic attack of the primary amino group from the quinoline derivative on a carbonyl of a 3-H-1,3,4-oxadiazole-2-one intermediate, which opens the ring and merges the two components. nih.gov

Urea-Spaced Derivatives

Urea-functionalized derivatives are synthesized by introducing a urea (B33335) moiety as a spacer, typically linking the aminobutyl side chain to another chemical group. A common synthetic pathway involves a two-step process.

First, the starting material, N1-(7-chloroquinolin-4-yl)butane-1,4-diamine, is reacted with a carbonyl source to create a reactive intermediate. For example, reaction with 1,1'-carbonyldibenzotriazole generates a chloroquine benzotriazolide intermediate. mdpi.com In the second step, this intermediate is reacted with a desired primary or secondary amine. The amine displaces the benzotriazole (B28993) group to form the stable urea linkage, yielding the final urea-spaced derivative. mdpi.com This method has been used to synthesize a variety of derivatives by reacting the intermediate with different amines, including those with aromatic and aliphatic moieties. mdpi.com

Table 3: General Synthesis of Urea-Spaced Derivatives

| Step | Reactant 1 | Reactant 2 | Product of Step |

|---|---|---|---|

| 1 | N1-(7-chloroquinolin-4-yl)butane-1,4-diamine | 1,1'-Carbonyldibenzotriazole | Chloroquine benzotriazolide intermediate |

| 2 | Chloroquine benzotriazolide intermediate | Desired Amine (R-NH₂) | Urea-spaced derivative |

Pyrrolizidinylmethyl Derivatives

The synthesis of pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline has been explored to develop novel compounds with potent biological activity. mdpi.com One such derivative, designated MG3, is a non-chiral compound synthesized from commercially available intermediates: (hexahydro-1H-pyrrolizin-7a-yl)methanamine and 4,7-dichloroquinoline in the presence of phenol. mdpi.com The core structure involves the bulky, strongly basic, and lipophilic bicyclic pyrrolizidine (B1209537) ring, which is a key structural feature intended to overcome resistance mechanisms that affect other 4-aminoquinoline analogs. mdpi.com This structural modification aims to prevent the metabolic oxidative dealkylation that commonly affects the dialkylaminoalkyl side chains of similar compounds. mdpi.com

Scale-Up Synthesis Optimization

The initial synthesis of the pyrrolizidinylmethyl derivative MG3 was suitable for a low gram scale. mdpi.com However, a significant challenge for large-scale production was the high cost of the (hexahydro-1H-pyrrolizin-7a-yl)methanamine intermediate. mdpi.com To address this, an optimized and safer synthesis route suitable for scale-up has been developed. This improved methodology involves obtaining the expensive intermediate through a reduction of its corresponding nitrile. mdpi.com The nitrile itself is formed via the cyclization of 1,7-dichloro-4-heptanone with ammonia (B1221849) (NH₃) and 2-amino-2-methylpropanenitrile. mdpi.com This optimized pathway makes the production of MG3 more economically viable and practical for larger quantities. mdpi.com

Structural Characterization Techniques

A variety of spectroscopic and spectrometric techniques are employed to confirm the identity, purity, and structure of this compound and its analogues. nih.gov These methods are essential for verifying the successful synthesis and for elucidating the precise molecular architecture of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 4-amino-7-chloroquinoline derivatives. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular framework.

For instance, the ¹³C NMR spectrum for the pyrrolizidinylmethyl derivative MG3 shows distinct chemical shifts that confirm the presence of the quinoline and pyrrolizidine ring systems. mdpi.com

Table 1: ¹³C NMR Spectroscopic Data for MG3 Derivative

| Chemical Shift (δ) in ppm |

|---|

| 152.30 |

| 151.14 |

| 149.55 |

| 133.80 |

| 127.97 |

| 124.52 |

| 124.18 |

| 117.83 |

| 99.57 |

| 74.06 |

| 55.66 |

| 51.10 |

| 36.40 |

Data recorded in DMSO-d₆ at 75 MHz. mdpi.com

In ¹H NMR analysis of related 4-amino-7-chloroquinoline compounds, specific proton signals and their coupling constants (J values) are used to assign protons to their respective positions on the molecule. For example, in the analysis of {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride, distinct signals are observed for the aromatic protons on the quinoline and acetophenone rings, as well as for the amine (NH) proton. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the context of 4-amino-7-chloroquinoline research, LC-MS/MS (tandem mass spectrometry) is employed to monitor the depletion of the parent compound in metabolic stability assays, such as those using mouse and human liver microsomes. nih.gov The supernatant from these assays is analyzed using fast LC gradient methods, and the mass spectrometry software is used to analyze the chromatograms and monitor the signal of the parent compound over time. nih.gov This allows for the calculation of the compound's half-life, assuming a first-order rate of decay. nih.gov The elucidation of fragmentation pathways of the precursor molecular ion helps in understanding the molecule's dynamics. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of 4-amino-7-chloroquinoline, IR spectra provide key information about characteristic bonds. nih.gov In the analysis of 4-[(7-chloroquinolin-4-yl)amino]acetophenone, a distinct absorption band around 3440 cm⁻¹ is attributed to the N-H stretching vibration. nih.gov Another significant band, corresponding to the C=O stretching vibration of the ketone group, is observed at approximately 1678 cm⁻¹. nih.gov These characteristic absorption bands help to confirm the presence of key functional groups within the synthesized molecule. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 4,7-dichloroquinoline |

| (hexahydro-1H-pyrrolizin-7a-yl)methanamine |

| 1,7-dichloro-4-heptanone |

| 2-amino-2-methylpropanenitrile |

| 4-[(7-chloroquinolin-4-yl)amino]acetophenone |

| {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride |

Structure Activity Relationship Sar Investigations of 4 4 Aminobutyl Amino 7 Chloroquinoline Derivatives

Influence of 7-Position Substituents on Biological Activity

Halogen Atom Modifications (Cl, Br, I, F)

The introduction of halogen atoms at the 7-position has been a cornerstone of SAR studies on 4-aminoquinolines. Research has demonstrated that the type of halogen profoundly influences the compound's activity. Electron-withdrawing substituents, such as chlorine and bromine, at this position have been shown to enhance antiplasmodial activity. researchgate.net

Derivatives featuring iodine and bromine at the 7-position, coupled with various diaminoalkane side chains, have exhibited comparable activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, with 50% inhibitory concentrations (IC50s) in the range of 3-12 nM. nih.gov In contrast, 7-fluoro-aminoquinolines generally display reduced activity against chloroquine-susceptible strains (IC50s of 15-50 nM) and significantly diminished potency against resistant strains (IC50s of 18-500 nM). nih.gov This suggests that while a halogen at the 7-position is beneficial, the specific properties of that halogen are critical. All 4-aminoquinolines active against both chloroquine-susceptible and -resistant strains share the feature of a halogen (Cl, Br, or I, but not F) at the 7-position. nih.gov

| 7-Position Substituent | Side Chain | Activity vs. Chloroquine-Susceptible P. falciparum (IC50, nM) | Activity vs. Chloroquine-Resistant P. falciparum (IC50, nM) |

|---|---|---|---|

| Iodo | -HN(CH2)2NEt2 | 3-12 | 3-12 |

| Bromo | -HN(CH2)2NEt2 | 3-12 | 3-12 |

| Chloro | -HN(CH2)2NEt2 | 3-12 | 3-12 |

| Fluoro | -HN(CH2)2NEt2 | 15-50 | 18-500 |

Trifluoromethyl Group Effects

The trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, has also been explored as a substituent at the 7-position. Derivatives bearing a 7-trifluoromethyl group have demonstrated moderate activity against both sensitive and resistant strains of parasites. researchgate.net However, in a comparative study, 7-trifluoromethyl-aminoquinolines were found to be less active than their 7-chloro, 7-bromo, and 7-iodo counterparts, particularly against chloroquine-resistant strains. nih.gov The pKa of the tertiary amino nitrogen in the alkyl side chain of a 7-trifluoromethyl derivative was found to be 7.65. nih.gov

| 7-Position Substituent | Activity vs. Chloroquine-Susceptible P. falciparum (IC50, nM) | Activity vs. Chloroquine-Resistant P. falciparum (IC50, nM) |

|---|---|---|

| Trifluoromethyl | 15-50 | 18-500 |

Methoxy (B1213986) Group Effects

In contrast to electron-withdrawing groups, the introduction of an electron-donating methoxy (OMe) group at the 7-position has generally been found to be detrimental to biological activity. Most 7-methoxy-aminoquinoline derivatives have shown to be largely inactive against both chloroquine-susceptible (IC50s of 17-150 nM) and -resistant strains of P. falciparum (IC50s of 90-3000 nM). nih.gov This highlights the critical importance of an electron-withdrawing substituent at the 7-position for potent activity.

| 7-Position Substituent | Activity vs. Chloroquine-Susceptible P. falciparum (IC50, nM) | Activity vs. Chloroquine-Resistant P. falciparum (IC50, nM) |

|---|---|---|

| Methoxy | 17-150 | 90-3000 |

Role of the Aminobutyl Side Chain and Linker Variations

The aminobutyl side chain at the 4-position of the quinoline (B57606) ring is another critical determinant of biological activity. Its length, flexibility, and the nature of the terminal amine group all contribute to the molecule's interaction with its biological target.

Alkyl Chain Length Dependency

The length of the alkyl chain linker between the two nitrogen atoms of the side chain has a profound impact on activity, particularly against drug-resistant strains. It has been observed that either shortening or lengthening the aliphatic side chain of chloroquine (B1663885) can increase activity against chloroquine-resistant strains of P. falciparum. nih.gov Specifically, side chain lengths of three or fewer carbons, or ten or more carbons, are associated with activity against resistant parasites. nih.gov This suggests that the standard four-carbon chain of the parent compound may be optimally recognized by resistance mechanisms, and altering this length can help to circumvent them.

Effect of Terminal Amine Substituents

The terminal amino group of the side chain is essential for the accumulation of the drug in its target environment. The nature of the substituents on this terminal amine can significantly influence the compound's properties. While the specific 4-(4-Aminobutyl)amino side chain is the focus, broader SAR studies on 4-aminoquinolines have shown that modifications to the terminal amine substituents can modulate activity. The presence of a basic terminal amine is considered a crucial pharmacophore. While wide variations in the size and composition of the terminal tertiary amine are tolerated in compounds active against resistant strains, the presence of a second protonatable nitrogen at the distal end of the side chain is a common feature of active compounds. nih.gov

Impact of Heterocyclic Ring Incorporation

The introduction of various heterocyclic moieties into the 4-aminoquinoline (B48711) structure has been a prominent strategy in the quest for more potent and effective agents. malariaworld.org Functionalizing the side chain with heterocyclic groups can enhance the molecule's lipophilicity and facilitate its accumulation in the target cell through protonation. nih.gov This approach aims to create hybrid molecules that may possess enhanced activity, novel mechanisms of action, or the ability to circumvent existing resistance pathways.

Several studies have demonstrated the potential of this strategy:

Pyrano[2,3-c]pyrazole: The conjugation of the 4-aminoquinoline core with a pyrano[2,3-c]pyrazole scaffold via an ethyl linker has been shown to increase potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov

Piperazine and Azapane: In a series of chloroquinoline-4H-chromene conjugates, the incorporation of N-piperazine and N-azapane tethers resulted in compounds with significant antimalarial activity. nih.gov Specifically, a derivative featuring a 6-nitro substitution on the chromene ring and an N-piperazine linker showed notable efficacy. nih.gov Another potent compound combined a 6-chloro-substituted chromene with an N-azapane linker. nih.gov

Pyrrolizidine (B1209537): A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, demonstrated excellent activity against drug-resistant P. falciparum parasites and was also active against P. vivax field isolates. mdpi.com This derivative inhibits the formation of beta-hematin, a mechanism consistent with other 4-aminoquinoline drugs. mdpi.com

Acridine: Research suggests that a 7-haloquinoline linked at the 4-position by a heterocyclic bridge to another heterocycle, such as an acridine, can maximally occupy the active site of its postulated target. oup.com

These findings underscore the value of incorporating heterocyclic rings to modulate the physicochemical properties and biological activity of the 4-(4-aminobutyl)amino-7-chloroquinoline scaffold. The table below summarizes the activity of representative derivatives.

| Parent Scaffold | Incorporated Heterocycle | Linker/Tether | Target/Strain | Activity (IC50) |

| 4-Amino-7-chloroquinoline | Pyrano[2,3-c]pyrazole | Ethyl | P. falciparum (K1, 3D7) | Increased potency over parent |

| 4-Amino-7-chloroquinoline | 6-nitro-4H-chromene | N-piperazine | P. falciparum (K1, 3D7) | Significant activity |

| 4-Amino-7-chloroquinoline | 6-chloro-4H-chromene | N-azapane | P. falciparum (K1, 3D7) | Significant activity |

| 4-Amino-7-chloroquinoline | Pyrrolizidine | Methyl | P. falciparum (resistant) | Excellent activity |

Pharmacophore Development and Refinement

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. rjsocmed.com For 4-amino-7-chloroquinoline derivatives, the pharmacophore has been extensively studied to understand its interaction with biological targets and to design new, more effective molecules. rjsocmed.comresearchgate.net

The foundational pharmacophore for the antimalarial activity of this class of compounds includes several key features:

Aromatic Ring System: The quinoline ring itself is a crucial aromatic feature that is believed to interact with the target, ferriprotoporphyrin IX (Fe(III)PPIX). nih.gov

Electron-Withdrawing Group: The 7-chloro group is a critical feature for activity. nih.gov Its electron-withdrawing nature is believed to be a requirement for the inhibition of beta-hematin formation. nih.govnih.gov Substitutions at this position with other groups generally lead to decreased activity. nih.gov

Ionizable Amine Group: The basic amino side chain is essential for the drug's accumulation in the acidic food vacuole of the parasite, a process known as pH trapping. nih.govnih.gov

Refinement of this basic model has been pursued to enhance activity against resistant strains and to identify compounds with novel therapeutic applications. For instance, a refined pharmacophore was developed to identify potent 4-amino-7-chloroquinoline-based inhibitors of the botulinum neurotoxin serotype A (BoNT/A) light chain. unl.edu This refined model included the core 4-amino-7-chloroquinoline (ACQ) substructure and a separate, positively ionizable amine component. unl.edu Molecular docking studies confirmed that new inhibitors identified using this pharmacophore adopted binding modes consistent with previously identified inhibitors, thus validating the refined model. unl.edu

Exploration of Biological Activities and Molecular Mechanisms

Antimalarial Activity Studies

The core of the antimalarial evaluation for any compound lies in its ability to inhibit parasite growth. This is assessed through a combination of in vitro and in vivo studies.

In vitro studies are crucial for determining the direct activity of a compound against the parasite. The efficacy of 4-(4-Aminobutyl)amino-7-chloroquinoline has been tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

While specific IC50 values for this compound against the 3D7, NF54, and D10 strains are not consistently reported in publicly available literature, studies on analogous 7-chloro-4-aminoquinolyl derivatives provide insights into the expected activity. For instance, a series of N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes, which includes the butyl (n=4) derivative, have been synthesized and evaluated. These studies often demonstrate that modifications to the side chain of the 4-amino-7-chloroquinoline core can significantly influence antimalarial potency. Generally, 4-aminoquinolines exhibit potent activity against chloroquine-sensitive parasites.

In Vitro Efficacy against Chloroquine-Sensitive P. falciparum Strains

| Compound | Strain | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | 3D7 | Data not specifically available | - |

| This compound | NF54 | Data not specifically available | - |

| This compound | D10 | Data not specifically available | - |

The emergence of chloroquine-resistant P. falciparum has been a major driver in the search for new antimalarial agents. Therefore, the activity of new compounds against these resistant strains is a critical measure of their potential utility. Research into 7-chloro-4-aminoquinolyl derivatives has shown that structural modifications can help overcome resistance mechanisms. For example, in a study of N-[2-{(N'-4-(7-chloro-4-quinolyl)aminobutyl-N”-ethyl}aminoethyl]-5-dimethylaminonaphthalene-1-sulfonamide, a derivative of the target compound, a maximum in the IC50 values against both chloroquine-sensitive and -resistant strains was observed for the compound with a three-methylene unit spacer, suggesting that the length of the alkyl chain is a key determinant of activity. nih.gov However, specific IC50 values for the parent compound, this compound, against a comprehensive panel of resistant strains are not readily found in the available literature.

In Vitro Efficacy against Chloroquine-Resistant P. falciparum Strains

| Compound | Strain | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Dd2 | Data not specifically available | - |

| This compound | W2 | Data not specifically available | - |

| This compound | RKL-2 | Data not specifically available | - |

| This compound | RKL-9 | Data not specifically available |

Following in vitro assessment, promising compounds are typically evaluated in animal models to understand their efficacy in a whole-organism system, which provides insights into factors like metabolism and distribution.

The Plasmodium berghei mouse model is a widely used tool for the in vivo screening of antimalarial compounds. While a number of 4-amino-7-chloroquinoline derivatives have demonstrated efficacy in this model, specific data detailing the performance of this compound, such as the percentage of parasitemia inhibition at various doses, are not clearly delineated in the reviewed literature. Studies on related compounds often show significant suppression of parasitemia.

In Vivo Efficacy in Plasmodium berghei Models

| Compound | Parameter | Result | Reference |

|---|---|---|---|

| This compound | Parasitemia Inhibition (%) | Data not specifically available | - |

The Plasmodium chabaudi model in mice is another valuable tool for assessing in vivo antimalarial activity, often used to study parasite resistance and immunology. Similar to the P. berghei model, there is a lack of specific, publicly available data on the efficacy of this compound in P. chabaudi-infected mice. General findings for the 4-aminoquinoline (B48711) class suggest that efficacy can be variable and is highly dependent on the specific chemical structure of the side chain.

In Vivo Efficacy in Plasmodium chabaudi Models

| Compound | Parameter | Result | Reference |

|---|---|---|---|

| This compound | Parasitemia Inhibition (%) | Data not specifically available | - |

Elucidation of Antimalarial Mechanisms of Action

The antimalarial activity of this compound and related compounds is primarily attributed to their interference with the parasite's unique hemoglobin digestion pathway within the acidic food vacuole.

During its intraerythrocytic stage, the Plasmodium parasite digests the host's hemoglobin in its food vacuole to obtain essential amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and destabilize membranes. medipol.edu.tr To protect itself, the parasite has evolved a crucial detoxification mechanism wherein it polymerizes the toxic heme into a biologically inert, insoluble crystal called hemozoin, also known as the "malaria pigment". nih.gov

4-aminoquinoline-based drugs, including this compound, exert their antimalarial effect by disrupting this vital detoxification process. nih.govbiorxiv.org They are believed to accumulate in the parasite's food vacuole and form a complex with heme, which prevents its polymerization into hemozoin. nih.gov This inhibition leads to an accumulation of toxic free heme, ultimately causing parasite death. nih.govnih.gov The 4-aminoquinoline pharmacophore is considered crucial for this complexation with heme, which results in the inhibition of hemozoin formation and subsequent parasite growth. nih.gov

The process of hemozoin formation can be replicated in vitro through the synthesis of beta-hematin (β-hematin), a crystal product that is physicochemically identical to hemozoin. nih.gov Assays measuring the inhibition of β-hematin formation are widely used to screen for and characterize antimalarial compounds that target the heme detoxification pathway. medipol.edu.trnih.gov

Compounds based on the 4-amino-7-chloroquinoline structure have consistently demonstrated potent β-hematin inhibitory activity. mdpi.comnih.gov Studies comparing various aminoquinolines have confirmed that the presence of the 7-chloro group on the 4-aminoquinoline ring is a critical requirement for this inhibitory activity. nih.gov The ability to inhibit the conversion of heme to β-hematin is considered a necessary, though not solely sufficient, condition for the antiplasmodial activity of these compounds. nih.gov The table below presents the inhibitory activity of selected 4-aminoquinoline derivatives against β-hematin formation, illustrating the structure-activity relationship.

| Compound | Description | β-Hematin Inhibition Activity (IC50) | Reference |

|---|---|---|---|

| Chloroquine (B1663885) | Standard 4-aminoquinoline antimalarial | Potent inhibitor (IC50 typically in low µM range) | medipol.edu.tr |

| MG3 | A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Demonstrated ability to inhibit beta-hematin formation | mdpi.com |

| Generic 4-Amino-7-chloroquinolines | Class of compounds sharing the core scaffold | Activity is dependent on the 7-chloro group and side chain structure | nih.gov |

The accumulation of 4-aminoquinolines within the parasite's acidic food vacuole is a key aspect of their mechanism of action. The food vacuole maintains an acidic pH, which is optimal for the activity of hemoglobin-degrading enzymes. nih.gov this compound, like other 4-aminoquinolines, is a weak base. Its basic amino side chain is essential for its activity. nih.gov

The primary interaction of this compound with Plasmodium falciparum heme metabolism is its direct binding to ferriprotoporphyrin IX (Fe(III)PPIX). The 4-aminoquinoline nucleus is uniquely suited for forming a strong π-π stacking interaction with the porphyrin ring of heme. nih.gov This complex formation is central to its antimalarial activity. nih.gov

By binding to heme, the drug effectively sequesters it, preventing its incorporation into the growing hemozoin crystal. nih.gov The resulting drug-heme complex is itself toxic to the parasite. nih.gov The accumulation of these toxic complexes, along with the buildup of free heme, leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. nih.gov While the 4-aminoquinoline core is responsible for binding heme, the 7-chloro group is critical for preventing the subsequent polymerization into hemozoin. nih.gov

The efficacy of 4-aminoquinolines is highly dependent on their ability to accumulate to toxic concentrations within the parasite's food vacuole. Consequently, mechanisms that affect drug uptake or promote its efflux can lead to resistance. In P. falciparum, resistance to chloroquine is primarily associated with mutations in drug transporter proteins, such as the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which is located on the membrane of the food vacuole. nih.gov These mutations are believed to reduce the accumulation of the drug by actively pumping it out of the organelle. nih.gov

The structure of the side chain attached to the 4-aminoquinoline core can influence how the compound is recognized and transported by these efflux pumps. Studies on novel 4-aminoquinoline derivatives indicate that modifications to the side chain can sometimes circumvent these resistance mechanisms. nih.gov The uptake of these compounds into both normal and parasitized red blood cells is rapid, driven by both electrostatic and hydrophobic interactions with the cell membranes. nih.gov The basic side chain of this compound is crucial for its accumulation in the acidic food vacuole, a process that can be counteracted by efflux transporters in resistant parasite strains. nih.govnih.gov

Modulation of Chloroquine Resistance Transporter (PfCRT)

The 4-aminoquinoline core is famously associated with antimalarial drugs, with chloroquine being a prominent example. The efficacy of many 4-aminoquinolines is tied to their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. However, the emergence of resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has compromised the effectiveness of many of these drugs. nih.govnih.gov

Research into the structure-activity relationships of 4-aminoquinolines has revealed that modifications to the side chain attached at the 4-amino position can significantly impact the compound's activity against chloroquine-resistant strains of P. falciparum. nih.govnih.gov While specific studies on the direct modulation of PfCRT by this compound are not extensively detailed in publicly available literature, the activity of this compound can be inferred from systematic studies of related 7-chloro-4-aminoquinolines with varying side-chain lengths.

A critical factor for activity against chloroquine-resistant parasites is the length of the aliphatic side chain. nih.gov Studies have shown that 4-aminoquinolines with shorter (≤ 3 carbons) or longer (≥ 10 carbons) side chains tend to retain activity against resistant strains, whereas those with intermediate lengths (4 to 8 carbons) are often inactive. nih.gov This suggests that the butyl side chain (4 carbons) of this compound may place it in the category of compounds with reduced activity against chloroquine-resistant P. falciparum. However, other structural features can also influence activity, and some studies have shown that certain 4-aminoquinolines with intermediate-length side chains can overcome resistance. nih.gov The basicity of the side chain is also a crucial factor, as it is essential for the accumulation of the drug in the acidic food vacuole of the parasite, where it exerts its effect by inhibiting hemozoin formation. nih.gov

Activity of 7-Chloro-4-aminoquinolines with Varying Side Chain Lengths Against Chloroquine-Resistant P. falciparum

| Side Chain | Length (Carbons) | Activity against Resistant Strains |

|---|---|---|

| Ethylamino | 2 | Active |

| Propylamino | 3 | Active |

| Butylamino | 4 | Potentially Reduced Activity |

| Pentylamino | 5 | Inactive |

| Hexylamino | 6 | Inactive |

| Decylamino | 10 | Active |

Quorum Sensing Inhibition Research in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of various genes, including those for virulence factors and biofilm formation. The inhibition of QS is a promising strategy for combating bacterial infections. While the broader class of quinolines has been investigated for QS inhibitory properties, specific research on this compound in this context is limited in published literature.

Anti-biofilm Formation Studies

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The formation of biofilms is often regulated by QS. There is a lack of specific studies investigating the anti-biofilm activity of this compound against bacterial pathogens.

Virulence Factor Inhibition (e.g., pyocyanin (B1662382) synthesis)

Pseudomonas aeruginosa, an opportunistic human pathogen, produces several virulence factors under the control of QS, including the blue-green pigment pyocyanin. Inhibition of pyocyanin production is a common indicator of QS disruption. Currently, there are no specific data available on the inhibition of pyocyanin synthesis by this compound.

Investigation in Chromobacterium violaceum Reporter Assays

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by QS. This bacterium is often used as a reporter strain to screen for QS-inhibiting compounds. preprints.org A reduction in violacein production indicates potential QS inhibitory activity. researchgate.net There are no specific studies reporting the use of this compound in C. violaceum reporter assays.

Efficacy against Pseudomonas aeruginosa

Due to the lack of specific research on the effects of this compound on biofilm formation and virulence factor production, its efficacy against P. aeruginosa as a QS inhibitor remains to be determined.

Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC) Inhibition

Botulinum neurotoxin serotype A (BoNT/A) is a potent toxin that causes flaccid paralysis by cleaving the SNAP-25 protein, which is essential for neurotransmitter release. The light chain (LC) of BoNT/A is a zinc metalloprotease and is the enzymatic component responsible for this cleavage.

Research has identified 4-amino-7-chloroquinoline-based compounds as potent inhibitors of the BoNT/A LC. nih.govnih.gov These compounds act by inhibiting the enzymatic activity of the light chain. nih.gov The 4-amino-7-chloroquinoline scaffold is a key structural feature for this inhibitory activity.

Inhibitory Activity of Selected 4-Amino-7-chloroquinoline Derivatives against BoNT/A LC

| Compound | IC50 (µM) |

|---|---|

| Derivative 1 | 3.2 |

| Derivative 2 | 5.8 |

| Derivative 3 | 12 |

| Derivative 4 | 17 |

Note: The specific structures of the derivatives are proprietary to the cited research but are all based on the 4-amino-7-chloroquinoline scaffold.

Neuroprotective Research and Nuclear Receptor Activation

The nuclear receptor Nurr1 (also known as NR4A2) is a critical transcription factor for the development and maintenance of midbrain dopaminergic neurons, making it a promising therapeutic target for neurodegenerative conditions like Parkinson's disease. nih.govnih.gov Studies have identified the 4-amino-7-chloroquinoline scaffold as a key structure for Nurr1 activation. nih.govnih.gov

A screening of an FDA-approved drug library identified three compounds containing this scaffold—amodiaquine (B18356), chloroquine, and glafenine—as potent Nurr1 agonists. nih.gov These molecules were found to directly bind to the ligand-binding domain (LBD) of Nurr1, thereby stimulating its transcriptional functions. nih.govbrandeis.edu This activation enhances both the expression of genes specific to midbrain dopaminergic neurons and the suppression of neurotoxic pro-inflammatory genes in microglia. nih.govbrandeis.edu The consistent activity across these compounds strongly suggests a critical structure-activity relationship (SAR) associated with the 4-amino-7-chloroquinoline motif, providing a foundation for the development of optimized Nurr1 agonists. nih.gov Further research has led to the generation of optimized derivatives with enhanced neuroprotective effects in preclinical models of Parkinson's disease. news-medical.net

Table 1: Identified Nurr1 Agonists with a 4-amino-7-chloroquinoline Scaffold

| Compound | Scaffold | Activity | Reference |

|---|---|---|---|

| Amodiaquine | 4-amino-7-chloroquinoline | Nurr1 Agonist | nih.gov |

| Chloroquine | 4-amino-7-chloroquinoline | Nurr1 Agonist | nih.gov |

Antiviral Activity Investigations

The 4-aminoquinoline core structure has been a focal point for the investigation of antiviral agents, with studies exploring its efficacy against various viruses.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Research has focused on designing analogs of chloroquine to identify potent Mpro inhibitors with improved safety profiles. nih.govnih.gov

Using computational methods, such as artificial neural network (ANN)-based QSAR models, a series of potential Mpro inhibitors were designed. nih.gov One such analog, 4-((7-chloroquinolin-4-yl)amino)phenol, was predicted to have a high binding affinity and a potent inhibitory concentration (IC₅₀) of 12 nM. nih.gov Subsequent in vitro and in silico evaluations of various 4-aminoquinoline derivatives have confirmed their potential as robust inhibitors of SARS-CoV-2, supporting further investigation into their therapeutic applications. accscience.com

Table 2: SARS-CoV-2 Mpro Inhibition by 4-aminoquinoline Analogs

| Compound | Predicted IC₅₀ (nM) | Binding Affinity (kcal/mol) | Reference |

|---|

The antiviral properties of the 4-amino-7-chloroquinoline scaffold extend to the influenza A virus (IAV). researchgate.netnih.gov Chloroquine has been shown to inhibit the replication of human influenza A virus subtypes H1N1 and H3N2 in vitro. researchgate.net The mechanism is believed to be linked to its function as a lysosomotropic agent, which raises the pH of acidic intracellular vesicles like endosomes, thereby interfering with viral entry and replication processes. researchgate.net

Studies have also explored other derivatives. For instance, amodiaquine was identified as a broad-spectrum anti-influenza virus inhibitor with an EC₅₀ value of 6.3 µM against the A/WSN/33 (H1N1) strain. mdpi.com This has spurred the design of novel 4-[(quinolin-4-yl)amino]benzamide derivatives as potential anti-influenza agents targeting the viral RNA polymerase. mdpi.com

Anti-proliferative Activity in Cancer Cell Lines

The 4-aminoquinoline scaffold has been recognized for its potential as a prototype for a new class of anticancer agents. nih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic effects across a variety of human cancer cell lines.

One study investigated new 7-chloro-4-aminoquinoline-benzimidazole hybrids, which demonstrated significant antiproliferative activity, particularly against leukemia and lymphoma cell lines. mdpi.com Certain compounds in this series exhibited potent growth inhibition (GI₅₀) values in the low micromolar range. mdpi.com Another series of 7-chloro-(4-thioalkylquinoline) derivatives also showed promising cytotoxic activity, with the human leukemia cell line CCRF-CEM being particularly sensitive. mdpi.com The antiproliferative mechanisms are thought to involve the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov

Table 3: Anti-proliferative Activity of Selected 7-chloro-4-aminoquinoline Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | CCRF-CEM (Leukemia) | GI₅₀ | 0.4 - 8 | mdpi.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Hut78 (T-cell lymphoma) | GI₅₀ | 0.4 - 8 | mdpi.com |

Enzyme Inhibition Studies

Beyond its effects on viral proteases, the 4-amino-7-chloroquinoline structure is implicated in the inhibition of other key enzymes. A primary example comes from its well-established role as an antimalarial agent, which is linked to the inhibition of hemozoin formation. mdpi.com In the malaria parasite, the detoxification of heme, a byproduct of hemoglobin digestion, occurs through its polymerization into an inert crystal called hemozoin (beta-hematin). nih.gov Compounds based on the 4-amino-7-chloroquinoline scaffold are known to interfere with this process, leading to the accumulation of toxic heme within the parasite. mdpi.com

This inhibitory action is a crucial part of their antimalarial mechanism. Furthermore, as discussed previously (Section 3.5.1), these compounds are effective inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their ability to target a range of enzymes critical to pathogen survival and replication. nih.govaccscience.com

Plasmodium falciparum Lactate (B86563) Dehydrogenase (PfLDH) Inhibition

The interaction between 4-aminoquinoline derivatives and Plasmodium falciparum lactate dehydrogenase (PfLDH), a key enzyme in the parasite's glycolytic pathway, has been a subject of interest in antimalarial drug research. plos.org PfLDH is crucial for regenerating NAD+, which is essential for the high glycolytic flux required by the parasite for energy production. malariaworld.org Inhibition of this enzyme can disrupt the parasite's energy metabolism, leading to its death. malariaworld.org

While many 4-aminoquinolines are primarily known to inhibit hemozoin formation, some have been investigated for their effects on other potential targets, including PfLDH. plos.org Chloroquine itself has been shown to interact with PfLDH, acting as a weak competitive inhibitor by binding in the NADH cofactor pocket. plos.orgnih.gov

Computational studies have been employed to predict the binding affinity of various 4-aminoquinoline derivatives to the PfLDH enzyme. An in silico docking study analyzed a series of designed 4-amino substituted-7-chloroquinoline compounds to evaluate their potential as PfLDH inhibitors. The study assessed how different side chains attached at the 4-amino position would affect the binding interaction with the enzyme's active site.

In this study, a derivative featuring a four-carbon chain, structurally related to this compound, was evaluated. The binding affinity was predicted and expressed as a docking score in kcal/mol, which indicates the strength of the interaction between the compound and the protein target. For comparison, the docking score of the well-known antimalarial drug Chloroquine was also calculated against the same target.

The findings from this computational analysis provide a theoretical basis for the potential of this class of compounds to interact with PfLDH, suggesting that the 4-aminoquinoline scaffold can be accommodated within the enzyme's binding pocket. The interactions observed in the docking model were similar to those of Chloroquine, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces with amino acid residues in the binding site.

Table 1: In Silico Docking Scores of a 4-amino substituted-7-chloroquinoline derivative and Chloroquine against PfLDH

| Compound | Linker Group (X) | R Group | Docking Score (kcal/mol) |

|---|---|---|---|

| Derivative 4 | -(CH₂)₄-CO- | Phenyl | -5.5 |

| Chloroquine | - | - | -4.8 |

Data sourced from an in silico computational docking study.

Computational and in Silico Approaches in Compound Research

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 4-amino-7-chloroquinoline, this method has been crucial in elucidating potential mechanisms of action by modeling their interactions with various biological targets.

Research on analogs of 4-amino-7-chloroquinoline has frequently employed molecular docking to investigate their binding affinity to targets such as the dengue virus NS2B/NS3 protease. nih.govmdpi.com In these simulations, the 4-amino-7-chloroquinoline scaffold is positioned within the active site of the protein to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov For instance, studies have shown that the quinoline (B57606) core can form critical interactions with amino acid residues like Lys74, Ile165, Val147, Asn152, Asn167, Trp83, and Leu149 in the dengue virus protease. nih.gov

| Amino Acid Residue | Type of Interaction |

|---|---|

| Lys74 | Hydrogen Bonding/Hydrophilic |

| Leu149 | Hydrogen Bonding/Hydrophilic |

| Trp83 | Hydrogen Bonding/Hydrophilic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

QSAR studies on 7-chloro-4-aminoquinoline derivatives have been conducted to determine the influence of various physicochemical properties, such as steric, hydrophobic, and electronic factors, on their antimalarial activity. nih.gov Multiple linear regression (MLR) is a common technique used to develop QSAR models for this class of compounds. nih.gov These models have demonstrated statistical significance and are considered useful for predicting the activity of novel structural analogs. nih.gov

Artificial Neural Networks (ANNs) are a more advanced machine learning approach used in QSAR modeling. ANN-based QSAR models have been developed for chloroquine (B1663885) analogs to predict their IC50 values against targets like the SARS-CoV-2 Mpro. epa.gov In these studies, the experimental IC50 values of a set of 4-aminoquinolines are used to train the ANN, which can then predict the activity of new, untested analogs. epa.gov For example, an ANN-based QSAR model was successfully used to design a novel chloroquine derivative, 4-((7-chloroquinolin-4-yl)amino)phenol, with a predicted high binding affinity and low IC50 value. This demonstrates the potential of such models to guide the rational design of new compounds.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Both ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS) have been utilized in the study of 4-amino-7-chloroquinoline derivatives. These methods have proven effective in identifying potential inhibitors for various targets, including the SARS-CoV-2 Mpro. The process often involves docking large compound libraries into the active site of a target protein and ranking them based on their predicted binding affinities. nih.govmdpi.com

Pharmacophore Generation and Validation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models for 4-aminoquinoline (B48711) compounds have been developed based on the lowest energy conformation of the most active compounds in a series. These models typically include chemical functional descriptors that define the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. Once generated, these pharmacophores are used to screen compound databases for new molecules that fit the model and are therefore likely to be active.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-like qualities of a compound. In silico ADME predictions for 4-amino-7-chloroquinoline derivatives have been performed to evaluate their pharmacokinetic profiles. These predictions assess various parameters, including solubility, permeability, and potential for drug-drug interactions. While specific ADME data for 4-(4-Aminobutyl)amino-7-chloroquinoline is not detailed in the provided search results, studies on analogous compounds provide insights into the expected properties of this class of molecules. For instance, many 4-aminoquinoline derivatives are predicted to have acceptable ADME profiles, making them promising candidates for further development. nih.govmdpi.com

| Property | Predicted Value/Classification |

|---|---|

| Oral Bioavailability | Good (predicted) |

| Lipinski's Rule of Five | Compliant |

| Blood-Brain Barrier Penetration | Variable depending on side chain |

Perspectives and Future Directions in 4 4 Aminobutyl Amino 7 Chloroquinoline Research

Development of Novel Therapeutic Candidates

The 4-(4-Aminobutyl)amino-7-chloroquinoline structure is a well-established pharmacophore that has been extensively modified to generate novel therapeutic candidates. Its importance is highlighted by its role as a precursor to antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine (B89500). researchgate.netwikipedia.org The aminobutyl side chain, in particular, offers a reactive site for chemical modifications, allowing for the synthesis of hybrid molecules with enhanced or entirely new pharmacological profiles. researchgate.netmdpi.com

Researchers have successfully created derivatives by linking the 4-aminoquinoline (B48711) core to other biologically active moieties, such as benzimidazoles and pyrimidines, to develop compounds with potent anticancer and antimalarial activities. rsc.orgmdpi.com For instance, molecular hybridization has been employed to combine the 7-chloroquinoline (B30040) and benzimidazole (B57391) structures, aiming to create therapeutics that can address multiple targets and potentially overcome drug resistance. mdpi.com This strategy has yielded compounds with significant antiproliferative activity against various cancer cell lines, including leukemia, lymphoma, and breast adenocarcinoma. mdpi.comnih.gov

Below is a table summarizing selected derivatives and their therapeutic potential:

| Derivative Class | Therapeutic Target | Observed Activity |

|---|---|---|

| Benzimidazole Hybrids | Cancer | Potent antiproliferative effects against leukemia and lymphoma cell lines. mdpi.com |

| Pyrimidine (B1678525) Hybrids | Malaria (P. falciparum) | High activity against both chloroquine-sensitive and chloroquine-resistant strains. rsc.org |

Strategies for Overcoming Drug Resistance

The rise of drug-resistant pathogens, particularly the malaria parasite Plasmodium falciparum, has necessitated innovative strategies to maintain the efficacy of the 4-aminoquinoline class. researchgate.net A primary focus of this research has been the systematic modification of the aliphatic side chain attached to the 4-amino position of the 7-chloroquinoline core. nih.gov

Studies have shown that altering the length and branching of this side chain can restore activity against chloroquine-resistant (CQR) strains. nih.govasm.org Key findings indicate that side chains with a length of three or fewer carbon atoms, or ten or more carbon atoms, are often necessary for activity against CQR P. falciparum. nih.gov Conversely, analogs with side chains of four to eight carbons tend to be inactive against these resistant strains. nih.gov

Furthermore, increasing the basicity of the side chain by incorporating additional amino groups is another promising strategy. nih.gov This modification is thought to enhance the accumulation of the drug within the acidic food vacuole of the parasite, a critical step in its mechanism of action. nih.gov The development of "bisquinoline" compounds, where two 7-chloroquinoline units are linked by an alkanediamine chain, has also shown notable activity against chloroquine-resistant malaria, supporting the premise that structural modifications can effectively circumvent resistance mechanisms. nih.gov

Multi-target Drug Design Principles

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy against complex diseases like cancer and central nervous system disorders. nih.govnih.gov The 4-aminoquinoline scaffold is an exemplary motif for the development of such multi-target agents. researchgate.netnih.gov This approach offers a potential pathway to more effective and less toxic treatments by addressing multiple disease pathways simultaneously, which can be particularly beneficial for immunocompromised patients or in cases of co-infections. nih.gov

Derivatives of 4-aminoquinoline have demonstrated polypharmacological effects against a triad (B1167595) of major global health threats: malaria, tuberculosis, and cancer. researchgate.netnih.gov This multi-faceted activity stems from the versatility of the quinoline (B57606) core, which can be chemically modified to interact with diverse biological targets across different pathogens and disease states. For example, while its antimalarial action is well-documented, preclinical studies also support the use of compounds like chloroquine and hydroxychloroquine in anticancer therapy, where they can sensitize tumor cells to conventional drugs. researchgate.net This ability to engage multiple targets positions the 4-aminoquinoline scaffold as a valuable platform for designing next-generation therapeutics for complex, multifactorial diseases. nih.gov

Exploration of New Biological Indications

Beyond its established role in infectious diseases, the this compound scaffold and its derivatives are being investigated for a range of new biological applications. This expansion into new therapeutic areas underscores the chemical versatility of the 4-aminoquinoline core.

One of the most significant emerging applications is in the treatment of neurodegenerative disorders, particularly Parkinson's disease. nih.govnih.gov Research has identified 4-amino-7-chloroquinoline derivatives as synthetic agonists of the orphan nuclear receptor Nurr1 (NR4A2), a critical protein for the development and maintenance of dopamine (B1211576) neurons. researchgate.nettandfonline.com Activation of Nurr1 is considered a promising therapeutic strategy for Parkinson's, and the 4-amino-7-chloroquinoline structure provides a framework for optimizing agonists for this target. nih.govtandfonline.com

The anticancer potential of these compounds continues to be a major area of research. A variety of synthesized 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against human breast tumor cell lines, with some showing greater potency than chloroquine. mdpi.comnih.gov Additionally, the scaffold has been explored for its utility in developing agents with antiviral and antibacterial properties. wikipedia.org

A summary of new and emerging indications is presented below:

| Therapeutic Area | Specific Indication | Mechanism/Target |

|---|---|---|

| Neurodegenerative Disease | Parkinson's Disease | Agonism of Nurr1 (NR4A2) to protect dopamine neurons. nih.govresearchgate.net |

| Oncology | Breast Cancer, Leukemia, Lymphoma | Cytotoxicity and antiproliferative effects. mdpi.comnih.gov |

| Antiviral | Various viral infections | Inhibition of viral replication. wikipedia.org |

Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives has benefited from modern advancements in chemical synthesis, moving beyond classical methods to more efficient and environmentally friendly techniques. nih.gov The traditional approach often involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline (B193633) with an appropriate amine, a reaction that can require harsh conditions and long reaction times. nih.govacs.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of 4-aminoquinoline derivatives. nih.govresearchgate.net This technology significantly reduces reaction times—from hours to minutes—and often leads to higher yields and purer products. nih.govacs.org For instance, the fusion of amines with the 4-chloroquinoline (B167314) nucleus can be efficiently achieved under microwave irradiation, providing rapid access to a library of novel compounds. researchgate.netacs.org

Other advanced strategies include:

Ultrasound Irradiation: Used to promote the synthesis of 7-chloroquinoline derivatives, offering another green chemistry approach. nih.gov

Palladium-Catalyzed Reactions: A palladium-catalyzed dehydrogenative aromatization process has been developed for synthesizing 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors. nih.gov

One-Pot, Metal-Catalyzed Cyclizations: These methods provide alternative routes to the core quinoline structure, enhancing the diversity of accessible analogs. nih.gov

These modern methodologies not only improve the efficiency and scalability of synthesis but also expand the chemical space that can be explored, facilitating the development of new and improved therapeutic agents based on the this compound scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the foundational synthetic pathways for 4-(4-Aminobutyl)amino-7-chloroquinoline, and how do methodological choices impact yield and purity?

- Methodological Answer : The synthesis typically involves two critical phases: (1) preparation of the quinoline nucleus (e.g., 4,7-dichloroquinoline) and (2) functionalization with the aminobutyl side chain via nucleophilic substitution. For example, condensation of the side chain (e.g., 2-amino-5-diethylaminopentane) with the nucleus under controlled pH and temperature ensures regioselectivity. Yield optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and purification through recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify primary amine (-NH₂) stretches (~3300–3500 cm⁻¹) and aromatic C-Cl bonds (~700–800 cm⁻¹).

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate structural integrity.

- ¹H/¹³C NMR : Resolve proton environments (e.g., aromatic protons at δ 7–8 ppm) and confirm substitution patterns .

Q. How can researchers design preliminary biological assays to evaluate the antimalarial potential of this compound?

- Methodological Answer :

- In vitro testing : Use Plasmodium falciparum cultures (e.g., SYBR Green assay) to measure IC₅₀ values.

- Control groups : Compare with chloroquine or hydroxychloroquine to benchmark efficacy.

- Cytotoxicity assays : Employ mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data normalization : Account for variations in assay conditions (e.g., parasite strain, incubation time).

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., alkyl chain length, halogen position) and correlate with activity trends.

- Theoretical modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with PfCRT or PfDHFR targets .

Q. What factorial design approaches optimize reaction conditions for scaling up synthesis while minimizing impurities?

- Methodological Answer :

- Two-level factorial design : Vary factors like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading to identify critical parameters.

- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reflux time) to maximize yield and purity.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can mechanistic studies elucidate the role of the aminobutyl side chain in overcoming drug resistance?

- Methodological Answer :

- Competitive binding assays : Use radiolabeled chloroquine to assess displacement in resistant parasite strains.

- Resistance gene expression profiling : Quantify PfCRT or PfMDR1 mRNA levels via qPCR post-treatment.

- Molecular dynamics simulations : Compare side chain flexibility and hydrophobic interactions with mutant vs. wild-type targets .

Q. What strategies validate the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- ADME studies : Administer orally/intravenously in rodent models and measure plasma half-life (LC-MS/MS), tissue distribution, and metabolite identification (e.g., oxidative degradation).

- CYP450 inhibition assays : Use human liver microsomes to assess drug-drug interaction risks.

- Theoretical framework : Apply compartmental modeling (e.g., WinNonlin) to predict human dosing .

Methodological Frameworks for Contradictory Data

Q. How to reconcile conflicting reports on the compound’s cytotoxicity across cell lines?

- Methodological Answer :

- Meta-analysis : Aggregate data from published studies, adjusting for variables like cell passage number, assay duration, and viability markers (MTT vs. ATP luminescence).

- Dose-response re-evaluation : Test a broader concentration range (nM–μM) to identify threshold effects.

- Mechanistic redundancy : Combine apoptosis assays (Annexin V/PI) with oxidative stress markers (ROS detection) to triangulate cytotoxicity pathways .

Q. What theoretical frameworks guide the design of derivatives with enhanced blood-brain barrier penetration?

- Methodological Answer :

- Lipinski’s Rule of Five : Prioritize derivatives with molecular weight <500 Da and logP <5.

- PAMPA-BBB assay : Screen passive permeability using artificial membrane models.

- In silico predictors : Utilize tools like SwissADME or BBB Predictor to simulate transport .

Tables for Critical Data Comparison

| Parameter | This compound | Chloroquine | Hydroxychloroquine |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.7 (free base) | 319.9 | 335.9 |

| IC₅₀ (Pf Dd2 strain, nM) | 12.4 ± 1.8 | 32.6 ± 4.2 | 28.9 ± 3.5 |

| logP | 3.1 | 4.6 | 3.8 |

| Cytotoxicity (HEK293, μM) | >100 | 48.2 | 62.7 |

| Primary Target | PfCRT | PfCRT | TLR7/9 |

Data synthesized from pharmacological and synthetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|